REACTION_CXSMILES
|
S([O-])([O-])=O.[Na+].[Na+].[C:7](=[O:10])(O)[O-:8].[Na+].[Cl:12][C:13]1[CH:21]=[C:20]([S:22](Cl)(=[O:24])=[O:23])[CH:19]=[CH:18][C:14]=1C(Cl)=O.[Na].Cl[CH2:28]C(O)=O.Cl>O>[Cl:12][C:13]1[CH:21]=[C:20]([S:22]([CH3:28])(=[O:24])=[O:23])[CH:19]=[CH:18][C:14]=1[C:7]([OH:8])=[O:10] |f:0.1.2,3.4,^1:25|
|
Name
|
|
Quantity
|
4.6 g
|
Type
|
reactant
|
Smiles
|
S(=O)([O-])[O-].[Na+].[Na+]
|
Name
|
|
Quantity
|
12.3 g
|
Type
|
reactant
|
Smiles
|
C([O-])(O)=O.[Na+]
|
Name
|
|
Quantity
|
40 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
10 g
|
Type
|
reactant
|
Smiles
|
ClC1=C(C(=O)Cl)C=CC(=C1)S(=O)(=O)Cl
|
Name
|
|
Quantity
|
6.4 g
|
Type
|
reactant
|
Smiles
|
[Na]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
ClCC(=O)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
75 °C
|
Type
|
CUSTOM
|
Details
|
After stirring at 75° C. for 2 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
A 100 mL round bottom flask equipped with a reflux condenser
|
Type
|
TEMPERATURE
|
Details
|
the reaction mixture heated
|
Type
|
TEMPERATURE
|
Details
|
at reflux for 21 hours
|
Duration
|
21 h
|
Type
|
CUSTOM
|
Details
|
The cooled reaction mixture
|
Type
|
EXTRACTION
|
Details
|
extracted with ethyl acetate
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The organic layer was dried with magnesium sulfate
|
Type
|
CUSTOM
|
Details
|
evaporated to dryness
|
Reaction Time |
2 h |
Name
|
|
Type
|
product
|
Smiles
|
ClC1=C(C(=O)O)C=CC(=C1)S(=O)(=O)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 7.5 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |